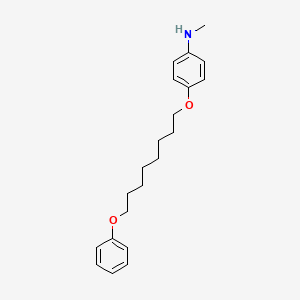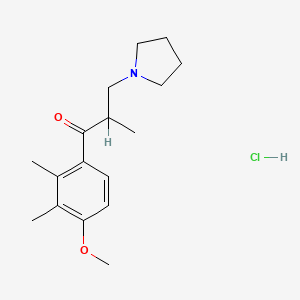
1-丙酮,1-(4-甲氧基-2,3-二甲苯基)-2-甲基-3-(1-吡咯烷基)-,盐酸盐
描述
AD 2239 is a bioactive chemical.
科学研究应用
合成和潜在应用
- 细胞毒性剂合成:研究探索了 1-芳基-3-苯乙基氨基-1-丙酮盐酸盐的合成,包括与给定化合物结构相关的变体,以作为有效的细胞毒性剂。这些化合物使用曼尼希反应合成,为优化类似化合物的反应条件提供了见解 (Mete、Gul 和 Kazaz,2007)。
化学结构和分析
- 光谱研究:已使用光谱研究(包括 GC-MS、IR、NMR 和 X 射线衍射方法)对类似化合物的鉴别和结构分析进行了研究。这些研究为理解相关卡西酮盐酸盐的物理和化学性质提供了基础 (Nycz、Paździorek、Małecki 和 Szala,2016)。
反应研究
- 曼尼希缩合和相关反应:研究探索了类似化合物的曼尼希缩合,包括相关丙酮的合成及其后续反应和转化的研究。这项研究有助于理解此类化合物的化学行为和在各个领域的潜在应用 (Chumak、Pavel' 和 Tilichenko,1973)。
固态表征
- 相关化合物的表征:已经对类似局部麻醉药的固态表征进行了研究,这可以深入了解相关化合物的特性和潜在药用应用 (Schmidt,2005)。
用于医疗应用的合成
- 用于镇痛药的合成:从相关丙酮合成像盐酸曲马多这样的中枢镇痛药证明了这些化合物在医疗药物开发中的潜力。此类研究对于理解合成途径及其在制药科学中的意义至关重要 (李玉华,2010)。
属性
CAS 编号 |
90852-27-0 |
|---|---|
产品名称 |
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride |
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-12(11-18-9-5-6-10-18)17(19)15-7-8-16(20-4)14(3)13(15)2;/h7-8,12H,5-6,9-11H2,1-4H3;1H |
InChI 键 |
QZZRTYDGEHAUFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
规范 SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone HCl 1-propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride AD 2239 AD-2239 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


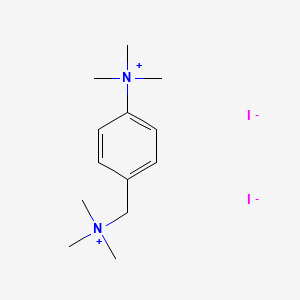
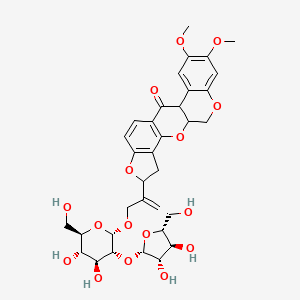

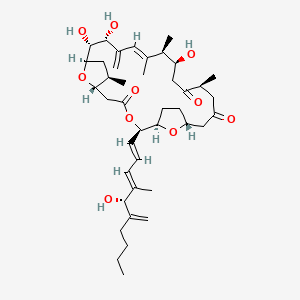
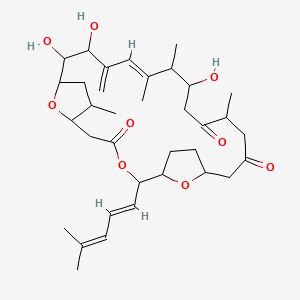
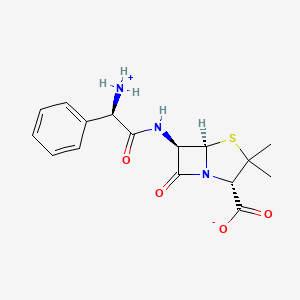
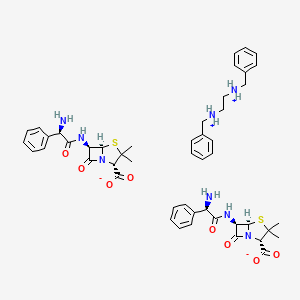
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
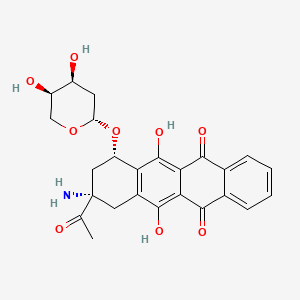
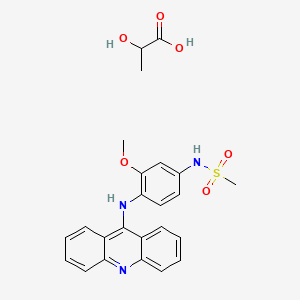
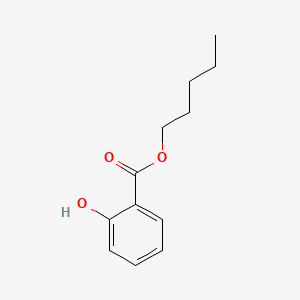
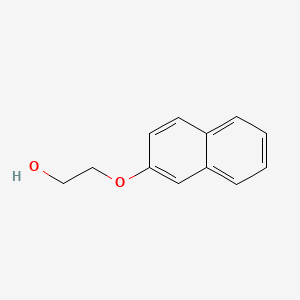
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
